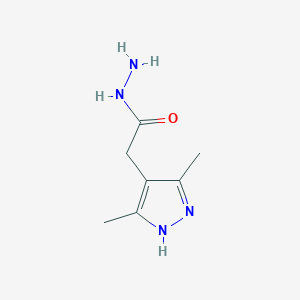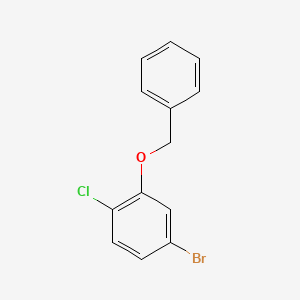
5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole
Overview
Description
5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole, commonly referred to as CPPO, is a heterocyclic compound and an important building block for the synthesis of biologically active compounds. CPPO is a versatile synthetic tool and has been widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has been studied for its potential applications in drug discovery, medicinal chemistry, and biochemistry.
Scientific Research Applications
Chemosensors for Fluoride Ion
Research has identified compounds related to 5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole with significant applications as chemosensors for fluoride ions. These chemosensors, based on phenol hydroxyl and oxadiazole groups, exhibit selective and colorimetric sensing capabilities. Their spectroscopic and colorimetric properties in specific solutions demonstrate distinctive color changes and optical shifts upon fluoride ion addition, attributed to the intramolecular hydrogen bond interaction between phenolic hydroxyl and fluoride ions (Ma et al., 2013).
Fluorescent Chemosensors for Fluoride Ion
Further advancements include novel phenyl-based conjugated polymers containing oxadiazole moieties, which act as highly sensitive and selective sensory materials for fluoride ions. These polymers surpass small molecules in sensitivity and can be utilized as both fluorescent and colorimetric sensors for fluoride ions, demonstrating their versatility and potential in various sensing applications (Zhou et al., 2005).
Synthesis and Applications in Liquid Crystals
1,3,4-Oxadiazole derivatives, including those related to 5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole, have been synthesized and characterized for their mesomorphic behavior and photoluminescent properties. These compounds, when incorporated into liquid crystals, exhibit cholesteric or nematic/smectic A phases, along with strong blue fluorescence emissions. Such characteristics make them suitable for applications in display technologies and optoelectronic devices (Han et al., 2010).
Anticancer and Anti-inflammatory Activities
Compounds structurally related to 5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole have been explored for their potential anticancer and anti-inflammatory activities. Specific derivatives have shown promising results in inducing apoptosis in cancer cell lines and inhibiting inflammatory responses, suggesting their utility in developing new therapeutic agents (Zhang et al., 2005).
Herbicidal Activity
The synthesis of novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring has demonstrated moderate to high levels of herbicidal activity against various weeds, showcasing the potential agricultural applications of these compounds (Tajik & Dadras, 2011).
properties
IUPAC Name |
5-chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-14-16-13(17-19-14)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVORXEAUVSBUDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NOC(=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(1-Ethylpyrrolidin-2-yl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B1523225.png)
![(2-Methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B1523226.png)

![Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate](/img/structure/B1523231.png)
![(Butan-2-yl)[(2,4-difluorophenyl)methyl]amine](/img/structure/B1523234.png)

![N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine](/img/structure/B1523236.png)




![3-Bromopyrazolo[1,5-B]pyridazine](/img/structure/B1523243.png)

